Cannabinoid Receptor Binding Affinity of 2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide
The compound 2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-(2-phenoxyphenyl)prop-2-enamide (CHEMBL114082, BDBM50229033) was tested for binding activity against the THC cannabinoid receptor site using [³H]-CP-55,940 as the radioligand, yielding an IC₅₀ of 3,200 nM [1]. In comparison, rimonabant (SR141716A), the prototypical CB1 antagonist/inverse agonist, exhibits a Kᵢ of approximately 2–12 nM at the CB1 receptor under similar radioligand binding conditions [2]. This represents an approximately 267- to 1,600-fold lower potency for the target compound relative to rimonabant.
| Evidence Dimension | CB1 receptor binding affinity |
|---|---|
| Target Compound Data | IC₅₀ = 3,200 nM (rat cannabinoid receptor, [³H]-CP-55,940 displacement) |
| Comparator Or Baseline | Rimonabant (SR141716A): Kᵢ = 2–12 nM (CB1, [³H]-CP-55,940 displacement) |
| Quantified Difference | ~267–1,600-fold lower potency |
| Conditions | In vitro radioligand binding assay, rat cannabinoid receptor, [³H]-CP-55,940 as radioligand |
Why This Matters
The substantially lower CB1 potency indicates that this compound is unsuitable as a direct substitute for rimonabant in CB1 functional assays; however, its moderate affinity may make it valuable as a less potent pharmacological tool where partial receptor occupancy is desired or as a scaffold for further optimization.
- [1] BindingDB. (2019). Entry BDBM50229033 (CHEMBL114082). Cannabinoid receptor (Rattus norvegicus) – IC₅₀ = 3.20E+3 nM. Virginia Commonwealth University curated by ChEMBL. Available at: http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50229033 View Source
- [2] Pertwee, R.G. (2005). Pharmacological actions of cannabinoids. Handbook of Experimental Pharmacology, 168, 1-51. Rimonabant Kᵢ at CB1: 2–12 nM. View Source
